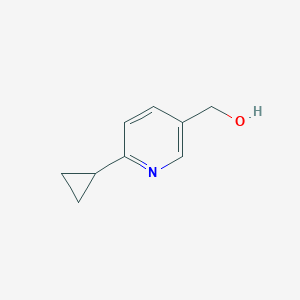
(6-Cyclopropylpyridin-3-yl)methanol
Cat. No. B8632066
M. Wt: 149.19 g/mol
InChI Key: WJXGWBDAVOZCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07244730B2
Procedure details


After adding 1.0 M tetra n-butylammonium fluoride-tetrahydrofuran (3.7 ml, 3.7 mmol) to a solution of 1-(tert-butyl)-1,1-diphenylsilyl [(6-cyclopropyl-3-pyridyl)methyl]ether (1.3 g) in tetrahydrofuran (7 ml) dropwise while cooling on ice, the mixture was stirred for 1 hour. After confirming completion of the reaction by thin layer chromatography, the solvent was distilled off under reduced pressure and the obtained residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (283 mg, two steps, 14%) as a colorless oil.

Name
1-(tert-butyl)-1,1-diphenylsilyl [(6-cyclopropyl-3-pyridyl)methyl]ether
Quantity
1.3 g
Type
reactant
Reaction Step One


Name
Yield
14%
Identifiers


|
REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.C(C1([SiH2][C:35]([O:52]C(C2C=NC(C3CC3)=CC=2)([SiH2]C2C=CC=CC=2)[SiH2]C2(C(C)(C)C)C=CC=CC2)([C:43]2[CH:44]=[N:45][C:46]([CH:49]3[CH2:51][CH2:50]3)=[CH:47][CH:48]=2)[SiH2]C2C=CC=CC=2)C=CC=CC1)(C)(C)C>O1CCCC1>[CH:49]1([C:46]2[N:45]=[CH:44][C:43]([CH2:35][OH:52])=[CH:48][CH:47]=2)[CH2:51][CH2:50]1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC.O1CCCC1
|
|
Name
|
1-(tert-butyl)-1,1-diphenylsilyl [(6-cyclopropyl-3-pyridyl)methyl]ether
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1(CC=CC=C1)[SiH2]C([SiH2]C1=CC=CC=C1)(C=1C=NC(=CC1)C1CC1)OC([SiH2]C1(CC=CC=C1)C(C)(C)C)([SiH2]C1=CC=CC=C1)C=1C=NC(=CC1)C1CC1
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling on ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction by thin layer chromatography
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C1=CC=C(C=N1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 283 mg | |
| YIELD: PERCENTYIELD | 14% | |
| YIELD: CALCULATEDPERCENTYIELD | 119.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
